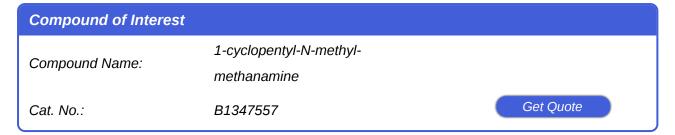


"spectroscopic comparison of 1-cyclopentyl-N-methyl-methanamine derivatives"

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A Spectroscopic Comparison of 1-Cyclopentyl-N-methyl-methanamine and Its Derivatives

Introduction

1-cyclopentyl-N-methyl-methanamine and its derivatives are aliphatic amines with potential applications in pharmaceutical and chemical research. A thorough understanding of their structural and electronic properties is crucial for their application. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for elucidating the molecular structure and characteristics of these compounds. This guide provides a comparative overview of the spectroscopic properties of **1-cyclopentyl-N-methyl-methanamine** and its selected derivatives, along with detailed experimental protocols for their analysis.

Comparative Spectroscopic Data

Due to the limited availability of directly comparable, quantitative spectroscopic data in publicly accessible databases, this section provides a summary of the key identifying information and expected spectroscopic features for **1-cyclopentyl-N-methyl-methanamine** and its derivatives.

Table 1: Molecular Properties of 1-cyclopentyl-N-methyl-methanamine and Derivatives



Compound Name	Structure	Molecular Formula	Molecular Weight (g/mol)
1-cyclopentyl-N- methyl-methanamine	N ₂ H	C7H15N	113.20
N- methylcyclopentanami ne	H.N	C6H13N[1]	99.17[1]
(2S)-1-cyclopentyl-N- methylpropan-2-amine	H	C9H19N[2]	141.25[2]
N-cyclopentyl-N- methylcyclopentanami ne		C11H21N[3]	167.29[3]

Table 2: Expected Spectroscopic Features



Compound	Expected ¹ H NMR Features	Expected ¹³ C NMR Features	Expected IR Features	Expected Mass Spectrum (EI) Features
1-cyclopentyl-N- methyl- methanamine	Signals for cyclopentyl protons, a singlet for the N-methyl group, a doublet for the methylene group adjacent to the nitrogen, and a broad singlet for the N-H proton.	Signals for the five distinct carbons of the cyclopentyl ring, a signal for the N-methyl carbon, and a signal for the methylene carbon.	A weak to medium N-H stretch around 3300-3500 cm ⁻¹ , C-H stretches just below 3000 cm ⁻¹ , and a C-N stretch between 1000-1200 cm ⁻¹ .	A molecular ion peak (M+) at m/z 113. The base peak is often due to alphacleavage, resulting in a fragment at m/z 44 ([CH2=NHCH3]+)
N- methylcyclopenta namine	Multiplets for the cyclopentyl protons, a singlet for the N-methyl group, a signal for the methine proton on the cyclopentyl ring attached to the nitrogen, and a broad N-H signal.[1]	Signals for the carbons of the cyclopentyl ring and a signal for the N-methyl carbon.[1]	A weak N-H stretch, C-H stretches, and a C-N stretch.[1]	Molecular ion at m/z 99. Alpha-cleavage can lead to fragments at m/z 84 or m/z 30.
(2S)-1- cyclopentyl-N- methylpropan-2- amine	Signals for the cyclopentyl group, a doublet for the methyl group on the propane chain, a singlet for the N-methyl group, and other signals	Multiple signals for the cyclopentyl and propyl carbons, including a distinct signal for the N-methyl carbon.	A weak N-H stretch, C-H stretches, and a C-N stretch.	Molecular ion at m/z 141. Fragmentation patterns will be more complex due to multiple possible cleavage sites.



	for the propane backbone protons.[2]			
N-cyclopentyl-N- methylcyclopenta namine	Overlapping signals for the two cyclopentyl rings and a singlet for the N-methyl group.[3]	Signals corresponding to the carbons of the two cyclopentyl rings and the N-methyl carbon.	No N-H stretch. C-H stretches and a C-N stretch will be present.[3]	Molecular ion at m/z 167. Fragmentation will likely involve the loss of one of the cyclopentyl rings.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-cyclopentyl-N-methyl-methanamine** and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Accurately weigh 5-10 mg of the amine sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroformd, CDCl₃) in a clean, dry vial.
 - Transfer the solution to a 5 mm NMR tube.
 - Cap the NMR tube and ensure the solution is homogeneous.
- ¹H NMR Spectroscopy:
 - The ¹H NMR spectra are typically recorded on a 400 or 500 MHz spectrometer.
 - The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).



- Data is typically collected with a sufficient number of scans to achieve a good signal-tonoise ratio.
- ¹³C NMR Spectroscopy:
 - The ¹³C NMR spectra are recorded on the same spectrometer, typically at a frequency of 100 or 125 MHz.
 - Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
 - Chemical shifts are reported in ppm relative to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid):
 - Place a small drop of the liquid amine sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
 - Carefully place a second salt plate on top of the first to create a thin liquid film between the plates.
- · Data Acquisition:
 - The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.
 - A background spectrum of the clean, empty salt plates is recorded first.
 - The sample is then placed in the spectrometer, and the sample spectrum is acquired.
 - The absorbance spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

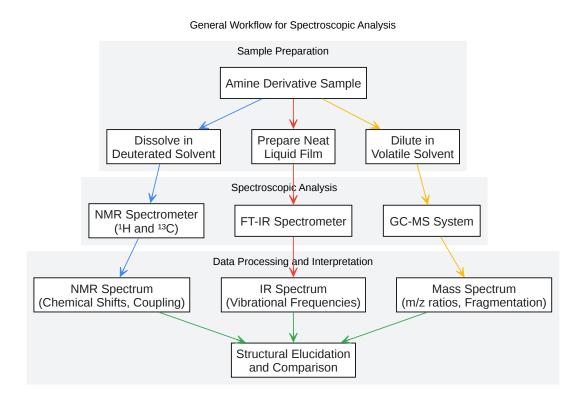
Sample Introduction and Ionization:



- Samples are typically introduced into the mass spectrometer via a Gas Chromatography
 (GC) system for separation and purification.
- A capillary column (e.g., DB-5) is commonly used for the separation of amines.
- The separated compounds are then ionized, most commonly using Electron Ionization (EI) at 70 eV.
- · Mass Analysis and Detection:
 - The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
 - A detector records the abundance of each ion.
 - The resulting mass spectrum shows the relative abundance of different fragments, which can be used to determine the molecular weight and structure of the compound.

Visualizations

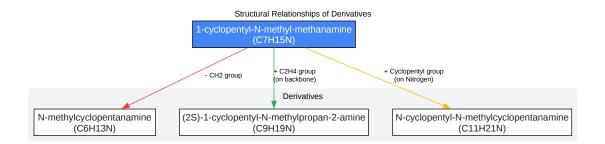




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Caption: General workflow for the spectroscopic analysis of amine derivatives.





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Caption: Structural relationships of the compared amine derivatives.

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